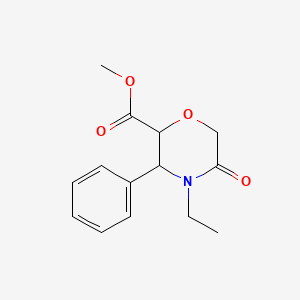

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate

Description

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 |

InChI Key |

LQVPNDKPOMPYDN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Morpholine Ring

The morpholine ring can be synthesized via nucleophilic substitution reactions involving amino alcohols or related intermediates. A common method involves the cyclization of amino alcohols with halogenated compounds, such as chloroacetyl chloride, under basic conditions:

2-anilinoethanol reacts with chloroacetyl chloride in ethanol with sodium hydroxide to form 4-phenyl-3-morpholinone (a key precursor).

This approach is supported by the process described in patent literature, where the reaction occurs in aqueous ethanol, maintaining pH between 12 and 12.5, with subsequent crystallization to isolate the intermediate (see).

Nitration and Reduction Pathway

The initial step involves nitration of 4-phenyl-3-morpholinone to yield 4-(4-nitrophenyl)-3-morpholinone, which is then reduced to the amino derivative, 4-(4-aminophenyl)-3-morpholinone, via catalytic hydrogenation:

4-(4-Nitrophenyl)-3-morpholinone reacts with hydrogen in the presence of a catalyst (e.g., palladium on carbon) in an aliphatic alcohol like ethanol, converting the nitro group to an amino group.

This reduction is a well-established procedure, as detailed in patent processes, ensuring high purity and yield ().

Introduction of the Ethyl and Keto Groups

The ethyl group at the 4-position and the keto at the 5-position are introduced via subsequent functionalization:

- Alkylation at the 4-position can be achieved through nucleophilic substitution using ethyl halides or related reagents under basic conditions.

- Oxidation at the 5-position to introduce the keto group often involves oxidation of the corresponding hydroxyl or methyl groups, using oxidizing agents such as PCC (pyridinium chlorochromate) or similar.

Alternatively, the ethyl group can be introduced via alkylation of the nitrogen or carbon centers followed by oxidation steps to form the keto group, as supported by the synthesis pathways of related morpholine derivatives (,).

Carboxylate Group Incorporation at the 2-Position

The methyl ester at the 2-position is typically introduced through esterification of the corresponding acid or carboxylic acid derivative:

- Direct esterification of the acid with methanol under acidic catalysis.

- Carboxylation of the ring using carbon dioxide or other carboxylation reagents, followed by methylation.

In the context of morpholine derivatives, the esterification is often performed after ring construction, ensuring the correct placement of the ester group.

Proposed Synthetic Route

Based on the literature and patent data, the following stepwise route is proposed:

Table 1: Summary of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide

- Key Differences :

- The ester group (-COOCH₃) in the target compound is replaced by a carboxamide (-CONH₂) in this analogue.

- Substituent at position 4: Methyl (CH₃) vs. ethyl (C₂H₅) in the target compound.

- Impact on Properties: Hydrogen Bonding: The carboxamide introduces additional hydrogen-bond donor capacity (N-H), enhancing solubility in polar solvents compared to the ester analogue .

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

- Key Differences :

- The morpholine ring is fused to a dihydrothiophene ring instead of a phenyl-substituted morpholine backbone.

- Functional groups: A nitrile (-CN) replaces the ester (-COOCH₃).

- Impact on Properties: Planarity: The dihydrothiophene ring is planar (deviation < 0.02 Å), while the phenyl group in the target compound introduces steric bulk, likely increasing non-planarity . Electronic Effects: The electron-withdrawing nitrile group may alter reactivity compared to the electron-rich ester.

Structural Conformation and Ring Puckering

- Morpholine Ring Puckering :

Substituents like ethyl and phenyl influence the puckering amplitude and phase angles of the morpholine ring. For example, in related structures, the dihedral angle between the morpholine substituent and the adjacent ring is ~92.8°, indicating near-orthogonal conformation . Similar puckering analysis, using Cremer-Pople coordinates , would apply to the target compound. - Steric Effects :

The ethyl and phenyl groups in the target compound likely induce greater puckering compared to smaller substituents (e.g., methyl), affecting intermolecular interactions and crystal packing.

Physicochemical Properties

Table 1. Comparative Data for Morpholine Derivatives

Key Observations:

- Solubility: The carboxamide derivative exhibits higher aqueous solubility due to hydrogen-bond donor capacity, whereas the ester and nitrile analogues are more lipophilic.

- Melting Points : Bulkier substituents (e.g., phenyl) increase melting points due to enhanced van der Waals interactions.

Biological Activity

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of substances that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 235.26 g/mol. The compound features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen-containing structure.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | This compound |

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT116 (Colon Cancer)

- A549 (Lung Cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 8.2 |

| A549 | 12.0 |

These results indicate that the compound has a selective cytotoxic effect, particularly on breast and colon cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Studies suggest that the compound may activate caspases, leading to programmed cell death in cancer cells.

Apoptosis Induction

Flow cytometry analyses have shown that treatment with this compound results in an increase in early and late apoptotic cells, indicating its potential as an anticancer agent. The activation of caspase pathways suggests that it may work by disrupting cellular homeostasis in malignant cells.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of morpholine compounds, including Methyl 4-ethyl-5-oxo-3-phenylmorpholine, exhibited enhanced anticancer properties compared to their parent compounds .

- Mechanistic Insights : Research conducted by Pharmaceutical Sciences indicated that the compound's interaction with specific cellular receptors could lead to downstream effects on cell cycle regulation and apoptosis .

- Comparative Analysis : A comparative study highlighted that while many morpholine derivatives showed some level of cytotoxicity, Methyl 4-ethyl-5-oxo-3-pheny-morpholine demonstrated superior activity against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.